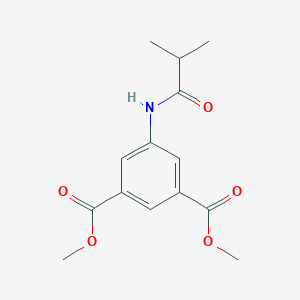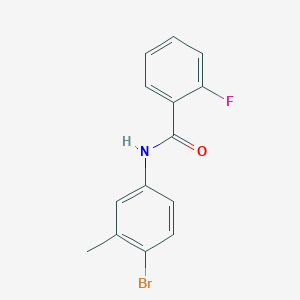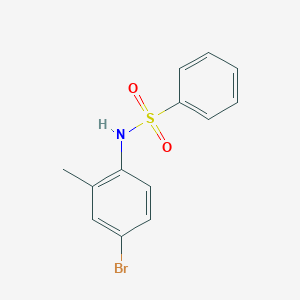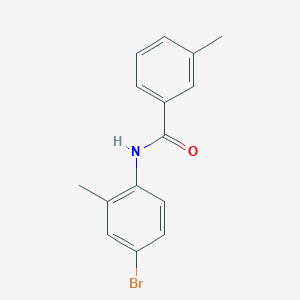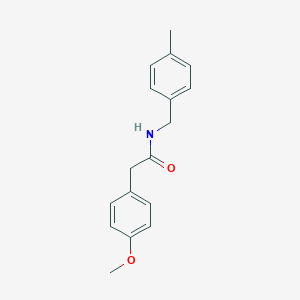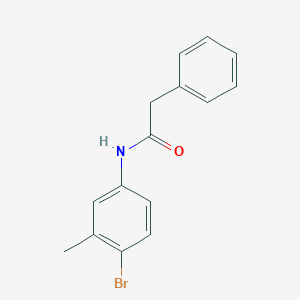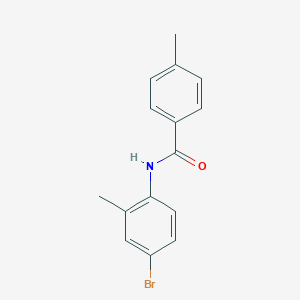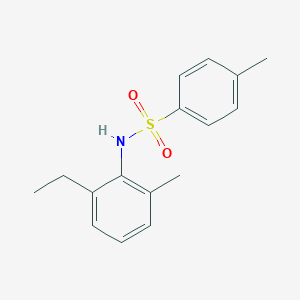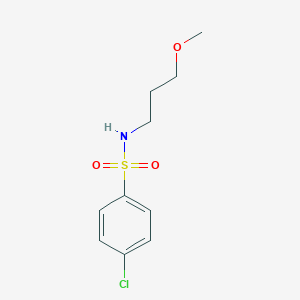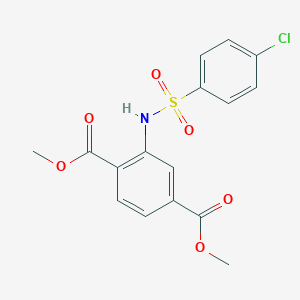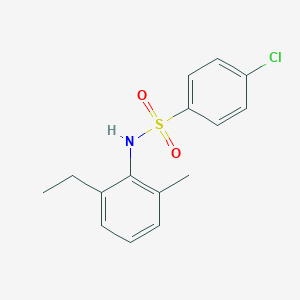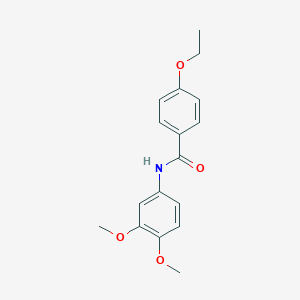
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide, also known as GNE-0723, is a novel small-molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
作用機序
BET proteins are chromatin readers that bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the upregulation of gene expression. N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting transcriptional activation. This inhibition leads to the downregulation of key oncogenes, such as MYC, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide induces apoptosis and inhibits cell proliferation. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide reduces the production of pro-inflammatory cytokines in macrophages and microglia, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is its selectivity for the BRD4 isoform of BET proteins, which reduces the potential for off-target effects. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is a small-molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. One potential direction is the development of more potent and selective BET inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. Another direction is the investigation of the therapeutic potential of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide in animal models of cancer and inflammatory diseases. Finally, the identification of biomarkers that predict response to N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide treatment could improve patient selection and clinical outcomes.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate to form 3,4-dimethoxyphenyl 4-ethoxybenzoate. This intermediate is then treated with lithium diisopropylamide and N,N-dimethylformamide to form the corresponding lithium enolate, which is subsequently reacted with 4-chloro-N-(4-fluorophenyl)benzamide to form the desired product.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to be a potent inhibitor of BET proteins, with selectivity for the BRD4 isoform. This inhibition leads to the downregulation of key oncogenes, such as MYC, and the induction of apoptosis in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages and microglia. These findings suggest that N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide may have therapeutic potential in the treatment of cancer and inflammatory diseases.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-8-5-12(6-9-14)17(19)18-13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
CWPCDKZGSZFUTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



